Diphosphate de guanosine et mannose

Vue d'ensemble

Description

Guanosine diphosphate mannose: (GDP-mannose) is a nucleotide sugar that plays a crucial role in various biological processes. It serves as a substrate for glycosyltransferase reactions, which are essential for the synthesis of glycoproteins and glycolipids. This compound is vital for the proper functioning of eukaryotic cells and is involved in numerous metabolic pathways.

Applications De Recherche Scientifique

GDP-mannose has a wide range of applications in scientific research, including:

Chemistry: : Used as a substrate in glycosylation reactions to study protein and lipid modifications.

Biology: : Essential for studying glycoprotein and glycolipid biosynthesis in eukaryotic cells.

Medicine: : Investigated for its role in diseases related to glycosylation defects.

Industry: : Utilized in the production of glycoprotein-based therapeutics and vaccines.

Mécanisme D'action

Target of Action

Guanosine diphosphate mannose, also known as GDP-mannose, is a nucleotide sugar that primarily targets enzymes called mannosyltransferases . These enzymes play a crucial role in metabolism, where they mediate glycosyltransferase reactions .

Mode of Action

Guanosine diphosphate mannose interacts with its target enzymes, the mannosyltransferases, by serving as a donor of activated mannose in all glycolytic reactions . This interaction results in the transfer of mannose to specific substrates during the process of glycosylation .

Biochemical Pathways

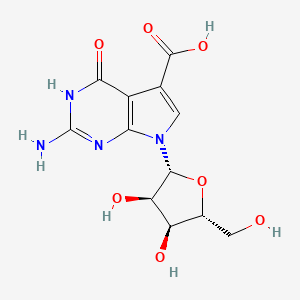

Guanosine diphosphate mannose is involved in the biosynthesis of mannose polymers . It is produced from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound is the source of mannosyl units of glycoproteins, glycolipids, and dolichol phosphomannose .

Pharmacokinetics

It is known that this compound can be isolated from numerous plants , suggesting that it may be absorbed and metabolized in biological systems.

Result of Action

The action of Guanosine diphosphate mannose results in the formation of mannose-containing compounds, such as glycoproteins and glycolipids . These compounds play various roles in biological systems, including cell-cell communication, protein structure conformation, and cellular signaling .

Analyse Biochimique

Biochemical Properties

Guanosine diphosphate mannose is a substrate for glycosyltransferase reactions in metabolism. It interacts with enzymes known as mannosyltransferases, which transfer mannose residues from guanosine diphosphate mannose to acceptor molecules. This process is vital for the formation of glycoproteins and glycolipids. The enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) catalyzes the production of guanosine diphosphate mannose from guanosine triphosphate and mannose-6-phosphate . This enzyme is found in bacteria, fungi, plants, and animals, highlighting the universal importance of guanosine diphosphate mannose in biological systems .

Cellular Effects

Guanosine diphosphate mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which is essential for proper protein folding, stability, and function. In tumor cells, the accumulation of guanosine diphosphate mannose has been shown to interfere with the interaction between BRCA2 and USP21, leading to the degradation of BRCA2 and the suppression of homologous recombination repair . This process can enhance the sensitivity of tumor cells to certain chemotherapeutic agents .

Molecular Mechanism

At the molecular level, guanosine diphosphate mannose exerts its effects through binding interactions with various biomolecules. It acts as a donor of mannose residues in glycosylation reactions, which are mediated by mannosyltransferases . These enzymes transfer mannose from guanosine diphosphate mannose to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell-cell communication, immune response, and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanosine diphosphate mannose can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Guanosine diphosphate mannose is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the accumulation of guanosine diphosphate mannose has been shown to affect cellular processes such as glycosylation and protein folding .

Dosage Effects in Animal Models

The effects of guanosine diphosphate mannose can vary with different dosages in animal models. At low doses, it may enhance glycosylation and improve protein function. At high doses, guanosine diphosphate mannose can have toxic or adverse effects, such as disrupting cellular metabolism and interfering with normal cellular processes . In animal models, the threshold effects and potential toxicity of guanosine diphosphate mannose should be carefully evaluated to determine its safe and effective dosage range .

Metabolic Pathways

Guanosine diphosphate mannose is involved in several metabolic pathways, including the biosynthesis of glycoproteins, glycolipids, and polysaccharides. It is produced from guanosine triphosphate and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound serves as a donor of mannose residues in glycosylation reactions, which are essential for the proper functioning of eukaryotic cells . The metabolic pathways involving guanosine diphosphate mannose are critical for maintaining cellular homeostasis and supporting various biological processes .

Transport and Distribution

Within cells, guanosine diphosphate mannose is transported and distributed to various cellular compartments. It is transported from the cytosol to the Golgi lumen by guanosine diphosphate mannose transporters . In the Golgi apparatus, guanosine diphosphate mannose is used in glycosylation reactions to modify proteins and lipids. The transport and distribution of guanosine diphosphate mannose are essential for its proper function in cellular processes .

Subcellular Localization

Guanosine diphosphate mannose is localized in specific subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The enzyme that catalyzes the conversion of retinyl phosphate and guanosine diphosphate mannose into mannosyl retinyl phosphate is primarily found in the rough endoplasmic reticulum . This subcellular localization is important for the proper functioning of glycosylation reactions and the synthesis of glycoproteins and glycolipids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GDP-mannose typically involves the enzymatic conversion of mannose-6-phosphate to GDP-mannose through the action of GDP-mannose pyrophosphorylase. This reaction requires the presence of ATP and magnesium ions as cofactors. The reaction conditions include maintaining an optimal pH and temperature to ensure the efficiency of the enzyme.

Industrial Production Methods: Industrial production of GDP-mannose involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce GDP-mannose, which is then extracted and purified for various applications. The production process includes steps such as fermentation, cell lysis, and chromatographic purification to obtain high-purity GDP-mannose.

Analyse Des Réactions Chimiques

Types of Reactions: GDP-mannose undergoes several types of reactions, including:

Glycosyltransferase Reactions: : GDP-mannose is a substrate for mannosyltransferases, which transfer mannose residues to target molecules.

Phosphorylation Reactions: : GDP-mannose can be phosphorylated to form GDP-mannose-6-phosphate, which is involved in glycoprotein synthesis.

Hydrolysis Reactions: : GDP-mannose can be hydrolyzed to release mannose and guanosine diphosphate (GDP).

Enzymes: : Mannosyltransferases, GDP-mannose pyrophosphorylase.

Cofactors: : Magnesium ions, ATP.

Conditions: : Optimal pH and temperature for enzyme activity.

Glycoproteins: : Resulting from the transfer of mannose residues to proteins.

Glycolipids: : Resulting from the transfer of mannose residues to lipids.

GDP-mannose-6-phosphate: : Formed through phosphorylation reactions.

Comparaison Avec Des Composés Similaires

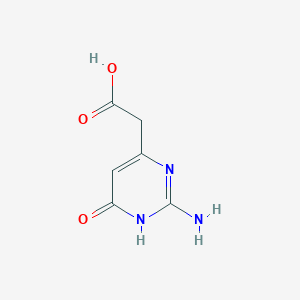

GDP-mannose is similar to other nucleotide sugars such as guanosine diphosphate glucose (GDP-glucose) and uridine diphosphate glucose (UDP-glucose) . While GDP-mannose is involved in mannose transfer reactions, GDP-glucose and UDP-glucose are involved in glucose transfer reactions. The uniqueness of GDP-mannose lies in its specific role in mannose biosynthesis and glycosylation processes.

List of Similar Compounds

GDP-glucose

UDP-glucose

UDP-galactose

UDP-N-acetylglucosamine

This comprehensive overview provides a detailed understanding of GDP-mannose, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propriétés

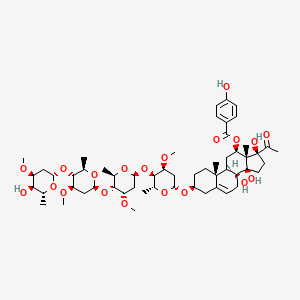

IUPAC Name |

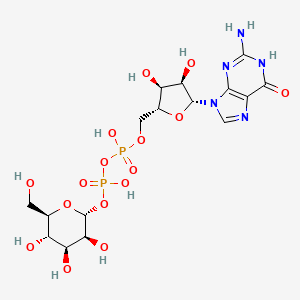

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMSCBBUIHUTGJ-GDJBGNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027237 | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3123-67-9 | |

| Record name | GDP-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOSINE DIPHOSPHATE MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B1496082.png)

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)